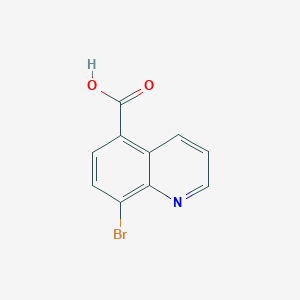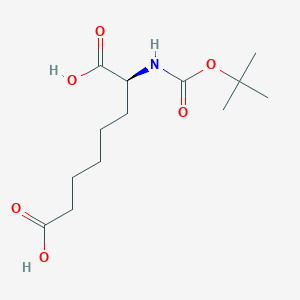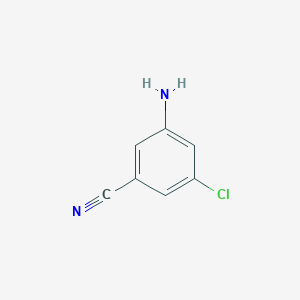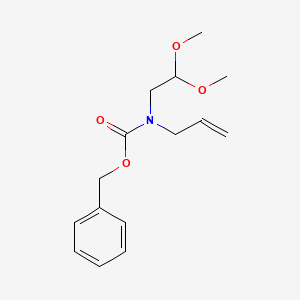
1-(2-Amino-5-bromophenyl)ethanone
概要
説明
1-(2-Amino-5-bromophenyl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. It is closely related to compounds such as 2-amino-5-bromo-3-iodoacetophenone, which has been used to create a range of heterocyclic structures including indoles and their annulated derivatives . The presence of both amino and bromo substituents on the phenyl ring makes it a versatile synthon for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds like 2-amino-5-bromo-3-iodoacetophenone involves palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to yield alkynylated aniline derivatives . These intermediates can then undergo palladium chloride-mediated heteroannulation to form various heterocyclic compounds. A similar approach could be applied to 1-(2-Amino-5-bromophenyl)ethanone, suggesting its potential utility in synthesizing polycarbo-substituted indoles and their annulated derivatives.
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-bromophenyl)ethanone would include an acetophenone backbone with an amino group at the 2-position and a bromine atom at the 5-position on the aromatic ring. This structure is conducive to nucleophilic substitution reactions due to the presence of the electron-withdrawing carbonyl group, which activates the halogen for further chemical reactions.
Chemical Reactions Analysis
Compounds similar to 1-(2-Amino-5-bromophenyl)ethanone can participate in various chemical reactions. For instance, the halogenated aniline derivatives can be used in Claisen-Schmidt aldol condensation reactions, followed by Sonogashira cross-coupling and heteroannulation to append different moieties to the core structure . The bromine atom in the compound is also reactive towards nucleophilic substitution, which can be exploited in further synthetic applications.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(2-Amino-5-bromophenyl)ethanone are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, halogenated acetophenones like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been shown to undergo halogen-exchange reactions and serve as effective chemical protective groups . The bromine atom in such compounds is a key functional group that influences their reactivity and physical properties, such as solubility and melting point. The amino group would also affect the compound's acidity and ability to form hydrogen bonds.
科学的研究の応用
Pyrolysis Products Analysis
Research has identified pyrolysis products of substances related to 1-(2-Amino-5-bromophenyl)ethanone, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride. These studies provide insights into the stability of these compounds under heat and their potential degradation into unknown substances, which is crucial for understanding their behavior under various conditions (Texter et al., 2018).
Hydrogen-Bonding Patterns
Research into compounds similar to 1-(2-Amino-5-bromophenyl)ethanone, such as 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, reveals significant insights into hydrogen-bonding patterns. These patterns are critical for understanding the molecular interactions and stability of these compounds, which can have implications in various scientific applications (Balderson et al., 2007).
Synthesis and Identification
Studies on the synthesis and identification of related compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, highlight the methodologies and analytical techniques used in the chemical analysis of these substances. These studies are crucial for developing efficient synthesis methods and ensuring the purity and identification of these compounds (Power et al., 2015).
Potential Cytotoxicity
Research into derivatives of compounds like 1-(2-Amino-5-bromophenyl)ethanone has led to the synthesis of novel molecules with potential cytotoxicity, indicating possible applications in cancer research and treatment. These studies contribute to the understanding of the medicinal potential of these compounds (Hessien et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure and vibrational assignments of related compounds, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, help in understanding the chemical and physical properties of these substances. This knowledge is crucial for designing compounds with specific properties for various scientific applications (Mary et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1-(2-amino-5-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGVHKOIDFMQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454291 | |
| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29124-56-9 | |
| Record name | 1-(2-AMINO-5-BROMOPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)



![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)

dimethyl-](/img/structure/B1278846.png)
![Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1278848.png)